

# Coptisine chloride literature review and history

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Coptisine chloride

Cat. No.: B190830

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## An In-depth Technical Guide to Coptisine Chloride

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Coptisine chloride** is a protoberberine isoquinoline alkaloid, a significant bioactive compound primarily extracted from the rhizome of *Coptis chinensis* (Chinese goldthread).[1][2] With a history of use spanning thousands of years in Traditional Chinese Medicine (TCM), coptisine and its source plant have been utilized to treat a variety of ailments, including digestive disorders, inflammation, and infections.[1][3] Modern pharmacological research has substantiated many of these traditional uses, revealing a broad spectrum of activities, including anti-inflammatory, anticancer, cardioprotective, neuroprotective, and antimicrobial effects.[4][5] This technical guide provides a comprehensive review of the history, chemical properties, experimental methodologies, and pharmacological activities of **coptisine chloride**, with a focus on its mechanisms of action and relevant quantitative data to support further research and drug development.

## History and Traditional Use

Coptisine is a key alkaloid in *Coptis chinensis*, a herb first documented in the ancient Chinese text "Shen Nong's Materia Medica".[2] Known in Chinese as 'huanglian' (黄连) for its bitter taste and yellow, thread-like rhizome, it has been traditionally used for its "heat-clearing" and "dampness-drying" properties, treating conditions like dysentery, gastroenteritis, high fever, and skin ailments.[2][3] Coptisine is the second most abundant alkaloid in this plant after berberine and is also found in other species such as *Papavera* (opium) and *Fumeria*. [1][3][4] Its long-

standing use in TCM provides a rich historical context for its current investigation as a modern therapeutic agent.[3]

## Chemical and Physical Properties

**Coptisine chloride** is an orange-brown solid compound.[6][7] Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of **Coptisine Chloride**

Property	Value	Reference
IUPAC Name	<b>5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.0<sup>2,10</sup>.0<sup>4,8</sup>.15,23.0<sup>16,20</sup>]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene;chloride</b>	[4]
CAS Number	6020-18-4	[8]
Molecular Formula	C <sub>19</sub> H <sub>14</sub> ClNO <sub>4</sub>	[4]
Molecular Weight	355.77 g/mol	[4]
Melting Point	>258°C (decomposes)	[6][7][9]
Appearance	Orange to Dark Orange Solid/Powder	[4][6]
Solubility	DMSO (Slightly), Methanol (Slightly), Insoluble in Water and PBS (pH 7.2)	[4][8][10]

| Purity | ≥98% (by HPLC) |[4][8] |

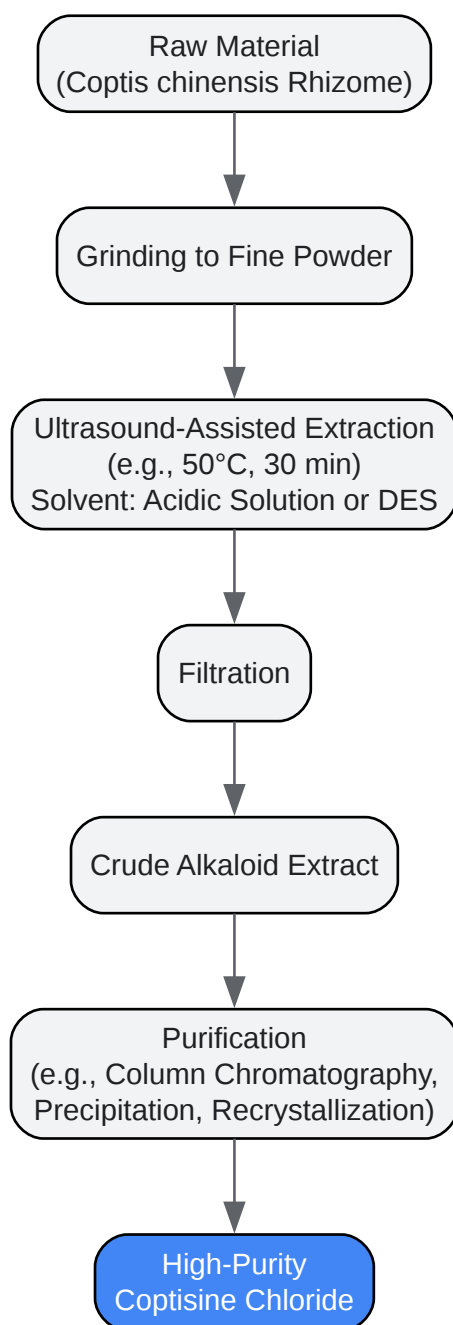
## Extraction and Purification

Coptisine is primarily isolated from the rhizomes of *Coptis chinensis*. Various methods have been developed to efficiently extract and purify this alkaloid.

## Experimental Protocol: Ultrasound-Assisted Extraction

A common and efficient laboratory-scale method involves ultrasound-assisted extraction using novel solvents.

- Preparation: Dried rhizomes of *Coptis chinensis* are ground into a fine powder.[\[11\]](#)
- Solvent Selection: While traditional organic solvents can be used, recent studies highlight the efficacy of Deep Eutectic Solvents (DESs) or acidic solutions. For example, a 50% aqueous solution of lactic acid or a DES composed of choline chloride and urea can be employed.[\[12\]](#)  
[\[13\]](#)
- Extraction: The plant powder is mixed with the chosen solvent at a liquid-to-solid ratio of approximately 20 mL/g. The mixture is then subjected to ultrasonic-assisted extraction at a controlled temperature (e.g., 50-60°C) for a specified duration (e.g., 30 minutes).[\[12\]](#)[\[13\]](#)
- Filtration and Purification: The extract is filtered to remove solid plant material. The crude extract can be further purified using techniques like column chromatography to isolate high-purity coptisine.[\[14\]](#) A patented method involves precipitation with calcium oxide or hydroxide to remove impurities, followed by recrystallization from water, methanol, or ethanol to yield the final product.[\[14\]](#)



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Figure 1: General workflow for the extraction and purification of coptisine.

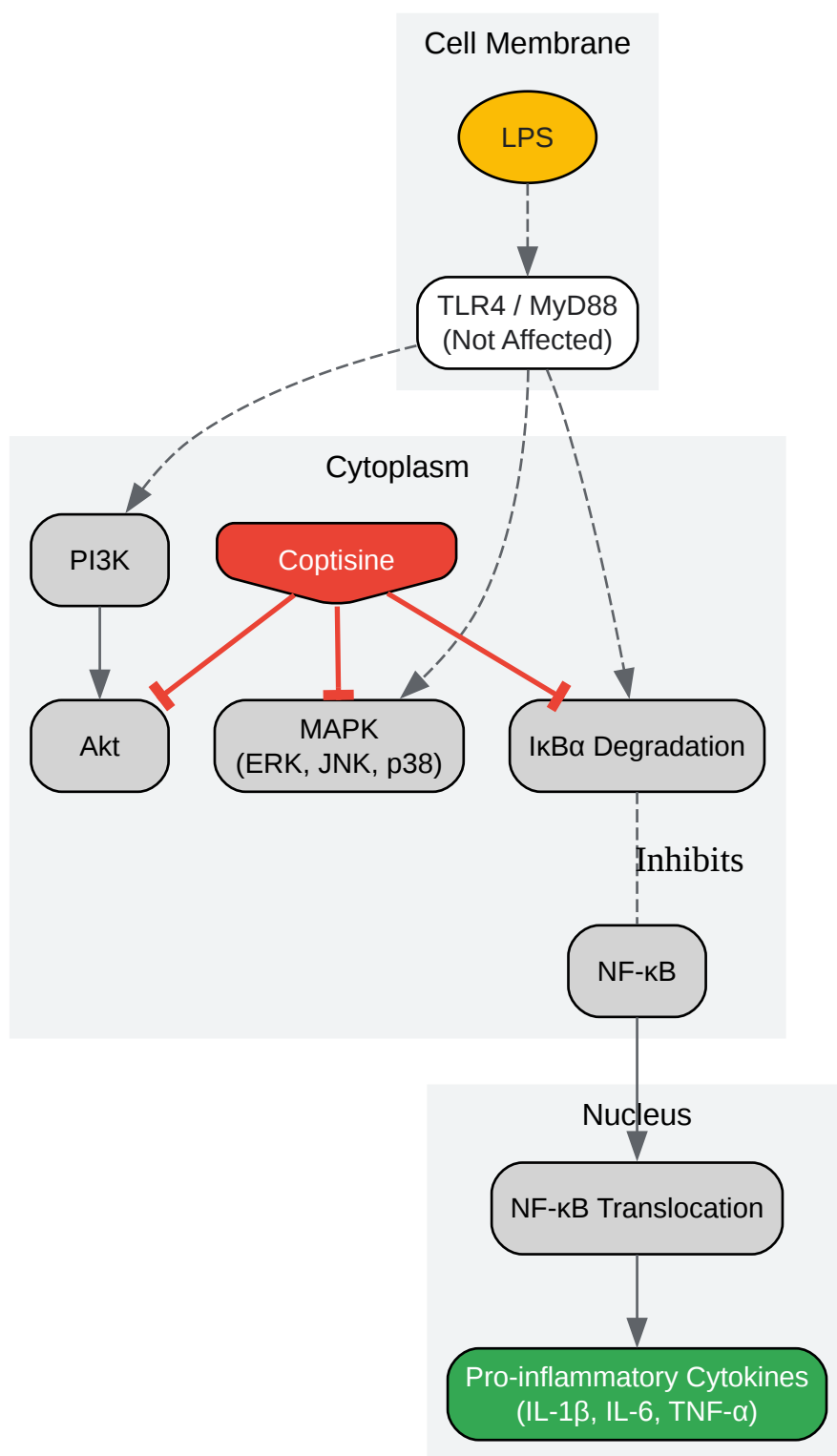
## Pharmacological Activities and Mechanisms of Action

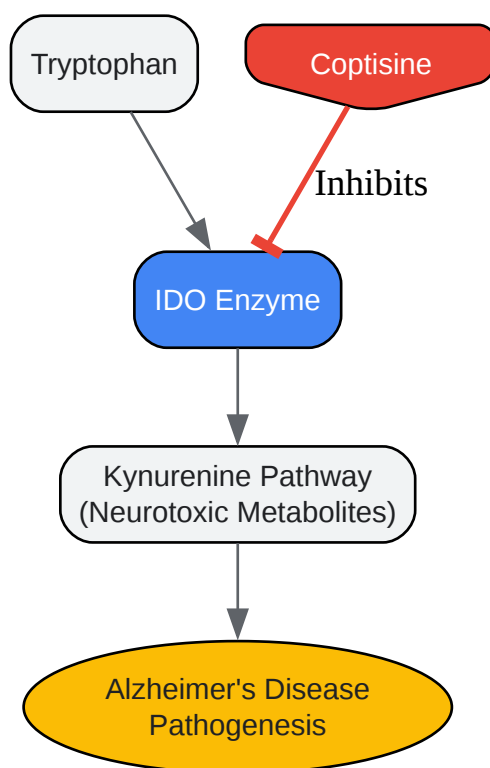
**Coptisine chloride** exhibits a wide array of pharmacological effects by modulating key cellular signaling pathways.

## Anti-Inflammatory Activity

Coptisine demonstrates potent anti-inflammatory properties by inhibiting major inflammatory cascades.<sup>[3]</sup> It significantly suppresses the production of pro-inflammatory cytokines such as interleukin-1 $\beta$  (IL-1 $\beta$ ), interleukin-6 (IL-6), and tumor necrosis factor- $\alpha$  (TNF- $\alpha$ ).<sup>[4][15]</sup> The mechanism involves the blockade of several key signaling pathways:

- **NF- $\kappa$ B Pathway:** Coptisine prevents the degradation of I $\kappa$ B $\alpha$  (inhibitor of nuclear factor kappa B alpha), which keeps NF- $\kappa$ B sequestered in the cytoplasm and prevents its translocation to the nucleus to initiate pro-inflammatory gene transcription.<sup>[15]</sup>
- **MAPK and PI3K/Akt Pathways:** It inhibits the phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and Akt.<sup>[15]</sup>
- Unlike some other anti-inflammatory compounds, coptisine does not appear to affect the expression of Toll-like receptor 4 (TLR-4) or its adaptor protein MyD88.<sup>[15][16]</sup>





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- To cite this document: BenchChem. [Coptisine chloride literature review and history]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190830#coptisine-chloride-literature-review-and-history]

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